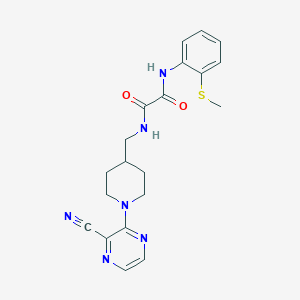
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Imaging in Neuroinflammation
A significant application of compounds related to N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is in Positron Emission Tomography (PET) imaging, particularly for detecting neuroinflammation. The compound [11C]CPPC, which has a similar structure, has been found effective for imaging microglia in the brain, a vital aspect of neuroinflammation research. This application is crucial for understanding neuropsychiatric disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that [11C]CPPC can be synthesized with sufficient radiochemical yield and purity, making it a potential tool for human PET imaging of neuroinflammation-related markers (Horti et al., 2019).
Neurodegenerative Disease Research
Another related compound, [18F]1, developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), is an emerging target for neuroinflammation imaging, particularly in neurodegenerative diseases like Alzheimer’s disease (AD). This compound has shown promise in its specificity for CSF1R, suggesting its potential as a radioligand for CSF1R imaging in neuroinflammation studies (Lee et al., 2022).
Synthesis of Derivatives for Various Applications
The synthesis of various derivatives incorporating similar structures has been explored for different applications. For instance, derivatives with pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole structures have been synthesized, indicating a wide range of potential applications in medicinal chemistry and drug development (Raslan et al., 2016).
Exploration in Cannabinoid Receptor Research
Arylpyrazole compounds, closely related structurally, have been studied for their activity in cannabinoid receptor subtypes. Such research is crucial for understanding the binding affinities of compounds at these receptor sites, potentially contributing to the development of new therapeutic agents (Chen et al., 2006).
Structural Characterization in Medicinal Chemistry
The structural characterization of analgesic isothiazolopyridines and similar compounds is another key area of research. Such studies provide insights into the molecular interactions and properties essential for developing new analgesic drugs (Karczmarzyk & Malinka, 2008).
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-29-17-5-3-2-4-15(17)25-20(28)19(27)24-13-14-6-10-26(11-7-14)18-16(12-21)22-8-9-23-18/h2-5,8-9,14H,6-7,10-11,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCAJSALVNYNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2777037.png)
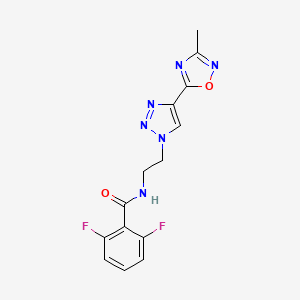
![Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2777042.png)
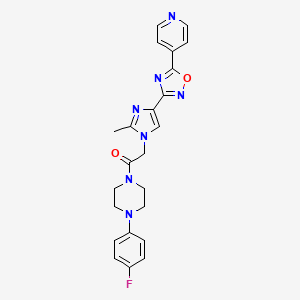
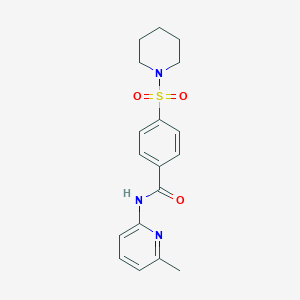

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2777046.png)
![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)
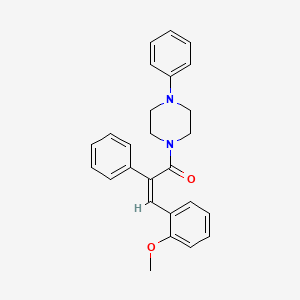
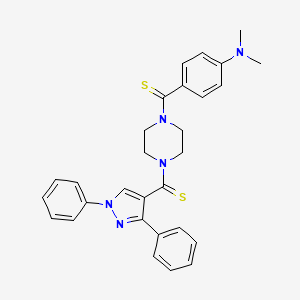
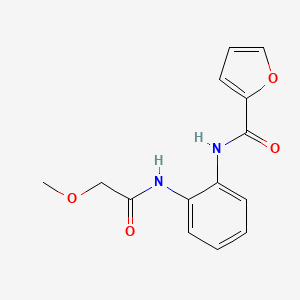
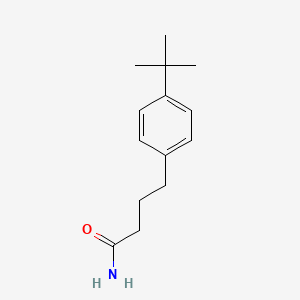
![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)
![4-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2777058.png)